molecular formula C24H16N2O B11991733 Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- CAS No. 109876-81-5

Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-

Cat. No.: B11991733
CAS No.: 109876-81-5
M. Wt: 348.4 g/mol
InChI Key: OMAHQDHNLSYPJQ-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is a heterocyclic compound that features a fused oxazole and pyridine ring system with three phenyl groups attached at the 2, 5, and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride derivatives in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Example Reaction:

    Starting Materials: 2-aminopyridine, benzoyl chloride derivatives

    Reagents: Triethylamine (base)

    Conditions: Reflux in an appropriate solvent such as dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Oxazolo[4,5-b]pyridine
  • Isoxazolo[5,4-b]pyridine
  • Thiazolo[5,4-b]pyridine

Uniqueness

Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and the ability to undergo specific chemical transformations.

Conclusion

Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and chemical methodologies. Continued research into this compound and its derivatives is likely to yield further insights and innovations in multiple fields.

Properties

CAS No.

109876-81-5

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

2,5,7-triphenyl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C24H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-16H

InChI Key

OMAHQDHNLSYPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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